Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate is a fluorinated organic compound known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate typically involves the reaction of methyl 3,3,3-trifluoro-2-oxopropanoate with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted trifluoromethyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, while the methanesulfonyl group can participate in various chemical reactions, modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-oxopropanoate
- Methyl 3-amino-2-(trifluoromethyl)propionate
- Methyl 3,3,3-trifluoro-2-imino-propanoate
Uniqueness
Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate stands out due to the presence of both trifluoromethyl and methanesulfonyl groups, which impart unique reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specialized applications in research and industry.
Properties
CAS No. |
125535-51-5 |
---|---|
Molecular Formula |
C5H6F3NO4S |
Molecular Weight |
233.17 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-methylsulfonyliminopropanoate |
InChI |
InChI=1S/C5H6F3NO4S/c1-13-4(10)3(5(6,7)8)9-14(2,11)12/h1-2H3 |
InChI Key |
WTNSEPVUXGHAMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NS(=O)(=O)C)C(F)(F)F |
Origin of Product |
United States |
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